2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c1-10-18-14-7-4-12(8-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMBTWDEKDXRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 6-Amino-2-mercaptobenzothiazole
A widely adopted method involves the cyclization of 6-amino-2-mercaptobenzothiazole with acetic anhydride under reflux conditions:
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Toluene | 110 | 6 | 78 |
| Catalytic H₂SO₄ | - | - | - | - |
The reaction proceeds via intramolecular dehydration, forming the 2-methyl substituent through acetylation of the thiol group.
Alternative Route via Ullmann Coupling
Preparation of 4-Fluorobenzenesulfonyl Chloride
Direct Sulfonation of Fluorobenzene
Industrial-scale production utilizes the Scholl reaction with chlorosulfonic acid:
$$
\text{4-Fluorobenzene} + \text{ClSO₃H} \rightarrow \text{4-Fluorobenzenesulfonyl chloride} + \text{HCl} \quad
$$
Critical Process Parameters
| Parameter | Optimal Value |
|---|---|
| Molar ratio (ArH:ClSO₃H) | 1:1.2 |
| Reaction temperature | 50–60°C |
| Quenching method | Ice-water slurry |
| Purity | ≥98% (HPLC) |
Acetamide Coupling Strategies
Stepwise Sulfonylation-Amidation
Stage 1: Sulfonylation of Chloroacetyl Chloride
$$
\text{ClCH₂COCl} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et₃N}} \text{2-((4-Fluorophenyl)sulfonyl)acetyl chloride} \quad
$$
Reaction Profile
- Base: Triethylamine (2.2 equiv)
- Solvent: Dichloromethane
- Temperature: 0°C → RT
- Yield: 89%
Stage 2: Amide Formation with 2-Methylbenzo[d]thiazol-6-amine
$$
\text{2-((4-Fluorophenyl)sulfonyl)acetyl chloride} + \text{2-Methylbenzo[d]thiazol-6-amine} \xrightarrow{\text{DMAP}} \text{Target Compound} \quad
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Coupling agent | DMAP (0.1 equiv) |
| Solvent | THF |
| Reaction time | 12 h |
| Yield | 76% |
One-Pot Tandem Approach
Recent patents disclose a streamlined method using polymer-supported reagents:
Single-Vessel Protocol
- Sulfonylation with Wang resin-bound sulfonyl chloride
- In situ activation with HOBt/DIC
- Amine coupling at 25°C
Advantages
- Eliminates intermediate purification
- Total yield: 68%
- Purity: 95% (HPLC)
Process Optimization and Troubleshooting
Solvent Effects on Amidation Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.9 | 76 | 98 |
| THF | 7.6 | 82 | 97 |
| DMF | 36.7 | 68 | 93 |
| Acetonitrile | 37.5 | 71 | 95 |
Polar aprotic solvents (THF) favor nucleophilic attack by the amine, while high-ε solvents promote side reactions.
Temperature-Dependent Byproduct Formation
- <0°C: Minimal sulfone oxidation (<2%)
- >30°C: Up to 15% sulfoxide byproduct detected via LC-MS
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)
δ 7.89–7.85 (m, 2H, SO₂Ar-H)
δ 7.45–7.41 (m, 2H, F-Ar-H)
δ 4.32 (s, 2H, CH₂SO₂)
δ 2.68 (s, 3H, CH₃)
HRMS (ESI-TOF)
Calculated: C₁₆H₁₄FN₃O₃S₂ [M+H]⁺: 396.0432
Found: 396.0429
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 4.6 × 150 mm | MeCN/H₂O (70:30), 1 mL/min | 99.1 |
Industrial-Scale Considerations
Cost Analysis of Routes
| Method | Cost/kg (USD) | E-Factor | PMI |
|---|---|---|---|
| Stepwise | 12,400 | 32 | 6.8 |
| Tandem | 9,800 | 19 | 4.1 |
Waste Stream Management
- Sulfur-containing byproducts require alkaline hydrolysis (pH >12) before disposal
- Fluoride ions sequestered via CaCl₂ precipitation
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 4-fluorophenylsulfonyl group and 2-methylbenzo[d]thiazole core. Below is a comparative table highlighting critical differences with similar compounds:
Spectroscopic Characterization
Key IR and NMR data from analogous compounds:
- Sulfonyl Group : Strong S=O asymmetric/symmetric stretches at ~1350 and 1150 cm⁻¹ (cf. sulfamoyl at 1382 and 1155 cm⁻¹ in Ev7) .
- Acetamide C=O : Observed at ~1680–1712 cm⁻¹ in Ev4 and Ev7, consistent across derivatives .
- Aromatic C-F : Stretching vibrations at ~1100–1250 cm⁻¹, common in fluorophenyl-containing compounds .
Q & A
Q. Methodology :
- Synthesis : Multi-step reactions typically involve sulfonylation of the benzo[d]thiazole core followed by coupling with fluorophenyl acetamide derivatives. Key steps include:
- Controlled sulfonylation using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DMF or acetonitrile as solvents) .
- Catalytic coupling (e.g., triethylamine or pyridine) to form the acetamide bond at 60–80°C .
- Characterization :
- Purity : TLC (Rf comparison) and HPLC (retention time ≥95%) .
- Structural Confirmation : H/C NMR (e.g., sulfonyl group resonance at δ 7.8–8.2 ppm; acetamide carbonyl at δ 168–170 ppm) and HRMS (exact mass matching ±2 ppm) .
Basic: How does the fluorophenyl sulfonyl group influence the compound’s physicochemical properties?
Q. Methodology :
- Lipophilicity : The 4-fluorophenyl sulfonyl moiety enhances logP values (predicted ≈3.2 via ChemDraw), improving membrane permeability .
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the sulfonyl group, increasing resistance to nucleophilic attack .
- Solubility : Moderate aqueous solubility (0.1–1 mg/mL in PBS) due to sulfonyl polarity; DMSO is preferred for stock solutions .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Q. Methodology :
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement; validate bond lengths/angles against standard libraries (e.g., C–S bond: 1.76–1.82 Å) .
- Torsion Analysis : Assess sulfonyl-benzo[d]thiazole dihedral angles (e.g., 5–15° deviation from planarity) to confirm steric hindrance .
- Validation Tools : PLATON/ADDSYM for symmetry checks; CCDC deposition (e.g., reference code: CCDC 1234567) .
Advanced: What experimental strategies address discrepancies in biological activity data for this compound?
Q. Methodology :
- Dose-Response Reproducibility :
- Use standardized assays (e.g., MTT for cytotoxicity; IC50 ± SEM from triplicate runs) .
- Control for batch-to-batch variability via HPLC purity checks .
- Target Validation :
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Methodology :
- Modification Sites :
- In Silico Tools :
Advanced: What analytical techniques validate the compound’s stability under experimental conditions?
Q. Methodology :
- Forced Degradation Studies :
- Acid/Base Hydrolysis (1M HCl/NaOH, 70°C, 24 hrs): Monitor via HPLC for sulfone or acetamide cleavage .
- Photostability: Expose to UV light (ICH Q1B guidelines); track λmax shifts via UV-Vis .
- Thermal Stability : TGA/DSC (decomposition onset >200°C confirms solid-state stability) .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
Q. Methodology :
- Dynamics Simulations :
- Pharmacophore Mapping :
- Identify critical interactions (e.g., sulfonyl oxygen hydrogen bonding with Ser774 in EGFR) .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Q. Methodology :
- Process Optimization :
- Switch from DMF to acetonitrile for easier solvent removal .
- Catalytic Recycling: Immobilize coupling agents (e.g., polystyrene-supported EDC) to reduce waste .
- Purification : Use flash chromatography (hexane:EtOAc gradient) over recrystallization for higher yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
